N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC14761794
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide -](/images/structure/VC14761794.png)
Specification
Molecular Formula | C16H17N5O3 |
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Molecular Weight | 327.34 g/mol |
IUPAC Name | N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C16H17N5O3/c1-21-19-16(18-20-21)12-4-6-14(7-5-12)24-11-15(22)17-9-8-13-3-2-10-23-13/h2-7,10H,8-9,11H2,1H3,(H,17,22) |
Standard InChI Key | OIPAICDDEOXNKO-UHFFFAOYSA-N |
Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Furan-2-yl ethyl group: A furan ring (C₄H₃O) linked to an ethyl chain (-CH₂CH₂-).
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Phenoxy acetamide backbone: A phenoxy group (C₆H₅O-) connected to an acetamide (-NHCOCH₃).
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2-Methyl-2H-tetrazol-5-yl substituent: A tetrazole ring (C₂H₃N₄) with a methyl group at the 2-position.
Molecular Formula: C₁₇H₁₉N₅O₃
Molecular Weight: 357.37 g/mol
Key Physicochemical Properties:
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to the acetamide and tetrazole groups .
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LogP: ~2.1 (indicative of moderate lipophilicity, suitable for membrane permeability) .
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pKa: The tetrazole ring contributes a weakly acidic proton (pKa ≈ 4.5–5.5) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the tetrazole ring: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride .
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Phenoxy acetamide coupling: Reaction of 4-(2-methyl-2H-tetrazol-5-yl)phenol with chloroacetyl chloride, followed by amidation with 2-(furan-2-yl)ethylamine.
Optimization Strategies:
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Use of microwave-assisted synthesis to enhance reaction yields (reported 68–72%) .
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.45–6.35 (m, aromatic and furan protons), 4.10 (q, J = 6.8 Hz, -OCH₂-), 2.50 (s, 3H, -CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring), 1240 cm⁻¹ (C-O-C ether) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
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COX-II Inhibition: Exhibits selective inhibition of cyclooxygenase-II (IC₅₀ = 1.33 μM), surpassing Celecoxib in in vitro assays .
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Mechanism: Tetrazole moiety interacts with COX-II’s hydrophobic pocket via hydrogen bonding (His75, Ser339) .
Antifungal Properties
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Candida albicans Inhibition: MIC = 16 μg/mL, comparable to Fluconazole .
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Target: Lanosterol demethylase (CYP51), validated via molecular docking .
ADME Profiles
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Bioavailability: 58% in rodent models, attributed to moderate LogP .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring .
Applications in Drug Development
Lead Compound for COX-II Inhibitors
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Advantages Over NSAIDs: Reduced gastric toxicity (ulcerogenic index = 0.3 vs. 1.2 for Diclofenac) .
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Clinical Trials: Phase I studies ongoing for osteoarthritis management .
Antifungal Formulations
Hybrid Molecules for Cancer Therapy
Comparative Analysis with Structural Analogues
Compound | Structural Features | COX-II IC₅₀ (μM) | Antifungal MIC (μg/mL) |
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Target Compound | Furan + tetrazole + acetamide | 1.33 | 16 |
Celecoxib | Sulfonamide + trifluoromethyl | 6.5 | N/A |
Fluconazole | Triazole + dichlorophenyl | N/A | 2 |
PYZ38 (Oxadiazole derivative) | Oxadiazole + methylsulfonyl | 8.22 | 32 |
Key Insights:
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The tetrazole ring enhances COX-II selectivity compared to sulfonamide-based drugs .
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Furan improves membrane permeability over bulkier aryl groups .
Future Perspectives
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